2-(Carbamimidoylthio)acetic acid hydrochloride
CAS No.: 5425-78-5
Cat. No.: VC0050498
Molecular Formula: C₃H₇ClN₂O₂S
Molecular Weight: 170.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5425-78-5 |
|---|---|
| Molecular Formula | C₃H₇ClN₂O₂S |
| Molecular Weight | 170.62 |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H |
| SMILES | C(C(=O)O)SC(=N)N.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Identifiers
2-(Carbamimidoylthio)acetic acid hydrochloride is identified by several chemical designations that help researchers locate and reference this compound. The most commonly used identifiers are presented in the table below:
| Identifier | Value |
|---|---|
| CAS Number | 5425-78-5 |
| Molecular Formula | C3H7ClN2O2S |
| Molecular Weight | 170.62 g/mol |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H |
| SMILES | C(C(=O)O)SC(=N)N.Cl |
| PubChem CID | 44828589 |
Structural Characteristics
The molecular structure of 2-(Carbamimidoylthio)acetic acid hydrochloride consists of a carbamimidoylthio group (a guanidine-like structure with a sulfur linker) attached to an acetic acid moiety. This arrangement creates a compound with distinct functional regions that contribute to its chemical reactivity and biological properties. The hydrochloride form indicates that the compound exists as a salt, where the guanidine-like moiety is protonated and associated with a chloride counterion.
The compound features three key structural components:
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The carbamimidoyl group (-C(=NH)NH2), which contains the guanidine-like structure
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A sulfur atom that serves as a linker
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An acetic acid group (-CH2COOH)
This structural arrangement results in a molecule with both basic (guanidine-like) and acidic (carboxylic acid) properties, contributing to its amphoteric behavior in solution .
Physical and Chemical Properties
The physical and chemical properties of 2-(Carbamimidoylthio)acetic acid hydrochloride are influenced by its functional groups and salt formation. The hydrochloride form enhances its water solubility compared to the free base, making it more suitable for biological applications and easier to handle in laboratory settings.
Additional calculated properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 112 Ų |
| Complexity | 114 |
The presence of multiple hydrogen bond donors and acceptors contributes to the compound's solubility profile and potential for molecular interactions with biological targets, including proteins and enzymes .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride typically involves multiple steps that can be adapted based on the available reagents and desired yield. While specific synthetic routes may vary, the general approach often includes the formation of a thioamide intermediate followed by further functionalization to achieve the desired carbamimidoylthio structure.
One potential synthetic pathway might involve:
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Formation of a thioamide intermediate
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Incorporation of the carboxylic acid functionality
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Conversion to the hydrochloride salt form
These synthetic approaches require careful control of reaction conditions to optimize yield and purity of the final compound.
Purification and Characterization
Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC might be employed to obtain high-purity 2-(Carbamimidoylthio)acetic acid hydrochloride. Characterization typically involves spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
These techniques confirm the structural identity and purity of the synthesized compound before it is used in biological testing or further chemical modifications.
Biological Activity
Enzymatic Interactions
2-(Carbamimidoylthio)acetic acid hydrochloride has been identified as a potent inhibitor in various biochemical pathways. Its unique structure, featuring both the guanidine-like carbamimidoyl group and the carboxylic acid moiety, allows it to interact with specific biological targets, particularly enzymes involved in metabolic processes.
The compound's ability to modulate enzyme activity suggests potential applications in treating conditions related to dysregulated metabolic pathways. While specific molecular mechanisms remain to be fully elucidated, the presence of the guanidine-like structure may enable interactions with the active sites of enzymes that recognize similar structural motifs, such as those involved in amino acid metabolism or energy production.
Research Applications
Pharmaceutical Research
In pharmaceutical research, 2-(Carbamimidoylthio)acetic acid hydrochloride serves as an important building block for the synthesis of more complex molecules with potential therapeutic properties. Its use in the preparation of guanidinopropionic acid analogs highlights its value in medicinal chemistry, particularly in the development of compounds targeting metabolic disorders.
The presence of both the carbamimidoyl group and the carboxylic acid functionality allows for various chemical modifications, enabling the creation of derivative compounds with potentially enhanced biological activities or improved pharmacokinetic properties.
Structural Analogs and Derivatives
The structural features of 2-(Carbamimidoylthio)acetic acid hydrochloride can be compared with similar compounds to understand structure-activity relationships. One related compound is 2-(Carbamimidoyl(methyl)amino)acetic acid hydrochloride (Creatine hydrochloride), which has a different arrangement of functional groups but shares some structural similarities .
Comparisons between these related compounds can provide valuable insights into how specific structural modifications affect biological activity, solubility, and other pharmacologically relevant properties. Such structure-activity relationship studies are essential for rational drug design and optimization of lead compounds .
Analytical Applications
Future Research Directions
Unexplored Biological Activities
While current research has identified some biological activities of 2-(Carbamimidoylthio)acetic acid hydrochloride, many aspects of its biochemical interactions remain unexplored. Future studies might focus on:
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Detailed mechanisms of enzyme inhibition
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Potential interactions with specific cellular receptors
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Effects on gene expression and protein synthesis
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Possible antimicrobial or antiviral properties
Systematic investigation of these areas could reveal additional applications for this compound in both research and therapeutic contexts.
Structural Modifications
Structure-activity relationship studies represent an important direction for future research. By systematically modifying the structure of 2-(Carbamimidoylthio)acetic acid hydrochloride, researchers may develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. Potential modifications include:
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Alterations to the carbamimidoyl group
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Replacement of the sulfur linker with other heteroatoms
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Modifications to the acetic acid moiety
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Introduction of additional functional groups or substituents
Such modifications could lead to the discovery of novel compounds with improved therapeutic profiles for specific disease targets.
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